molecular formula C12H13FN2O3 B4539537 N-(3-fluorophenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide

N-(3-fluorophenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide

Cat. No. B4539537
M. Wt: 252.24 g/mol
InChI Key: JRAYAUKTCVDQHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(3-fluorophenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide involves complex chemical processes. For instance, Perce and Oda (1995) detailed the synthesis and "living" cationic polymerization of related fluorinated compounds, demonstrating the intricate steps involved in achieving precise molecular configurations (Perce & Oda, 1995).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-fluorophenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide is often complex, with the presence of fluorine atoms contributing to unique physical and chemical properties. Studies like those by Percec et al. (1994) on chiral recognition in liquid crystalline polymers highlight the significance of molecular configuration in determining the phase behavior and properties of the polymers (Percec et al., 1994).

Chemical Reactions and Properties

The chemical reactions involving compounds like N-(3-fluorophenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide can lead to a variety of products, depending on the conditions and reactants used. For example, the study by Améduri (2009) on the applications of vinylidene fluoride-containing polymers and copolymers illustrates the versatility of such compounds in synthesizing materials with desired properties (Améduri, 2009).

Physical Properties Analysis

The physical properties of N-(3-fluorophenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide and related compounds are influenced by their molecular structure. Studies such as the one by Huang et al. (2007), which explores the synthesis and repellent properties of vinylidene fluoride-containing polyacrylates, shed light on how the molecular design affects the material's repellency, thermal stability, and other physical characteristics (Huang et al., 2007).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity and stability, are pivotal in their application in materials science. The work by Percec and Oda (1995) on the molecular engineering of liquid-crystalline polymers through "living" polymerization provides insights into the reactivity of fluorinated monomers and the resulting polymers' phase behaviors and stability (Percec & Oda, 1995).

properties

IUPAC Name

N-(2-ethenoxyethyl)-N'-(3-fluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O3/c1-2-18-7-6-14-11(16)12(17)15-10-5-3-4-9(13)8-10/h2-5,8H,1,6-7H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAYAUKTCVDQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCNC(=O)C(=O)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethenoxyethyl)-N'-(3-fluorophenyl)oxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-fluorophenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide
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N-(3-fluorophenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide
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N-(3-fluorophenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide
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N-(3-fluorophenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide

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